molecular formula C9H16O2S B13619619 3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid

3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid

Cat. No.: B13619619
M. Wt: 188.29 g/mol
InChI Key: ZRBQOMTUUUWMPS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxylic acid: A simpler cyclobutane derivative with a carboxylic acid group.

    3-Ethylcyclobutanecarboxylic acid: Similar structure but lacks the ethylthio group.

    1-(Ethylthio)cyclobutane-1-carboxylic acid: Similar structure but lacks the ethyl group.

Uniqueness

3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid is unique due to the presence of both ethyl and ethylthio substituents on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

3-ethyl-1-ethylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H16O2S/c1-3-7-5-9(6-7,8(10)11)12-4-2/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

ZRBQOMTUUUWMPS-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C1)(C(=O)O)SCC

Origin of Product

United States

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